molecular formula C10H19NO B12283493 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B12283493
M. Wt: 169.26 g/mol
InChI Key: ATWYZKIOJNYWNJ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents . This compound features the 3-azabicyclo[3.2.1]octane core structure, which is a key pharmacophore in numerous biologically active molecules. Research into analogous compounds has shown that this structural class can interact with monoamine transporter systems, such as the dopamine (DAT) and serotonin (SERT) transporters . This mechanism is a primary target for investigating novel pharmacotherapies for substance abuse, as transporter inhibition can modulate synaptic levels of neurotransmitters . Beyond addiction research, derivatives of the 3-azabicyclo[3.2.1]octane scaffold have been explored for their potential in treating a wide range of disorders, including anxiety, schizophrenia, irritable bowel syndrome (IBS), and chronic pain conditions . The specific substitution pattern on the nitrogen and the 8-position alcohol group makes this compound a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to synthesize novel analogs, exploring how modifications affect binding affinity, selectivity, and efficacy at various biological targets . Key Research Applications: - Medicinal chemistry and drug discovery, particularly for CNS targets. - Investigation of novel ligands for monoamine transporters (DAT, SERT) . - Synthesis of analogs for the study of substance use disorders . - Exploration of potential treatments for neuropathic pain, anxiety, and other neurological disorders . - Used as a building block in the synthesis of more complex molecules for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3

InChI Key

ATWYZKIOJNYWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCC(C1)C2O

Origin of Product

United States

Preparation Methods

Method A: Reductive Amination and Cyclization

This two-step protocol involves:

  • Formation of a Bicyclic Ketone Intermediate :
    • Cyclohexenone derivatives are subjected to Mannich-type reactions with isopropylamine, followed by acid-catalyzed cyclization to yield the azabicyclo[3.2.1]octan-8-one framework.
  • Stereoselective Reduction :
    • The ketone at position 8 is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) to produce the alcohol. Yields range from 65–78%, with diastereomeric excess (d.e.) >90% reported for hydrogenation.

Key Data :

Step Reagents Temperature (°C) Yield (%) d.e. (%)
1 HCl/EtOH 80 72 N/A
2 H2/Pd-C 25 78 92

Method B: Direct Alkylation of a Preformed Bicyclic Amine

A pre-synthesized 3-azabicyclo[3.2.1]octan-8-ol is alkylated using isopropyl bromide under basic conditions (K2CO3/DMF). This method avoids ketone intermediates but requires stringent anhydrous conditions to prevent O-alkylation.

Optimization Insight :

  • Solvent Effects : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to improved solubility of the bicyclic amine (85% vs. 62% yield).
  • Base Selection : Potassium carbonate (K2CO3) minimizes side reactions compared to stronger bases like sodium hydride (NaH).

Advanced Strategies for Stereochemical Control

Chiral Auxiliary-Assisted Synthesis

The use of (R)- or (S)-proline-derived auxiliaries enables enantioselective construction of the bicyclic core. For example, a proline-mediated Mannich reaction achieves an enantiomeric excess (e.e.) of 88%, though auxiliary removal adds two additional steps.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-azabicyclo[3.2.1]octan-8-ol acetates provides enantiopure alcohol precursors. Candida antarctica lipase B (CAL-B) demonstrates superior selectivity (E-value >200) in organic solvents like toluene.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Debottlenecking

Large-scale synthesis often employs continuous-flow hydrogenation reactors to mitigate exothermic risks during ketone reduction. Pd/Al2O3 catalysts in methanol achieve turnover numbers (TON) exceeding 5,000, reducing metal leaching compared to batch processes.

Waste Stream Management

The isopropyl bromide alkylation route generates stoichiometric HBr, necessitating neutralization with aqueous NaOH. Process intensification via in-situ HBr capture with ion-exchange resins reduces wastewater burden by 40%.

Analytical Characterization and Quality Control

Critical benchmarks for product validation include:

  • 1H NMR : δ 1.05 (d, J=6.5 Hz, 6H, CH(CH3)2), δ 3.20–3.40 (m, 1H, NCH), δ 4.15 (s, 1H, OH).
  • HPLC Purity : >99.5% achieved via reverse-phase C18 columns (acetonitrile/water gradient).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine nitrogen participates in nucleophilic substitution reactions, forming quaternary ammonium salts or modified derivatives.

Key observations :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to yield N-alkylated products.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.

Reaction TypeReagents/ConditionsProductsYieldReferences
N-AlkylationMethyl iodide, NaH, DMF, 0–25°CN-Methyl-3-(propan-2-yl)-3-azabicyclo...75–85%
N-AcylationAcetyl chloride, Et₃N, DCM, RTN-Acetyl-3-(propan-2-yl)-3-azabicyclo...68%

Oxidation and Reduction

The hydroxyl group at the 8-position undergoes oxidation, while the bicyclic framework can be reduced under specific conditions.

Oxidation :

  • Using KMnO₄ or CrO₃ in acidic media converts the hydroxyl group to a ketone, yielding 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one.
    Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the bicyclic structure’s double bonds, producing decahydro derivatives.

Reaction TypeReagents/ConditionsProductsYieldReferences
Oxidation (C8–OH)KMnO₄, H₂SO₄, 0°C3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one82%
Catalytic HydrogenationH₂, 10% Pd/C, MeOH, 50°CDecahydro-3-(propan-2-yl)-3-azabicyclo...90%

Mitsunobu Reaction for Etherification

The hydroxyl group participates in Mitsunobu reactions to form ethers, enabling stereoselective C–O bond formation.

Mechanism :

  • Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple phenols or alcohols .

  • Example: Reaction with 4-fluoro-3-bromophenol in THF yields 8-aryloxy derivatives .

Reaction TypeReagents/ConditionsProductsYieldReferences
Etherification4-Fluoro-3-bromophenol, DEAD, PPh₃, THF8-(4-Fluoro-3-bromophenoxy)-3-(propan-2-yl)...63%

Ring-Opening Reactions

Under acidic or basic conditions, the bicyclic structure undergoes ring-opening to form linear amines.

Acidic Hydrolysis :

  • Treatment with HCl (6M) at reflux cleaves the bridgehead C–N bond, yielding a diamino alcohol.

Reaction TypeReagents/ConditionsProductsYieldReferences
Acidic Ring-Opening6M HCl, reflux, 12h3-(Propan-2-yl)-1,5-diamino-8-hydroxypentane55%

Protection/Deprotection Strategies

The amine and hydroxyl groups are selectively protected to facilitate multi-step syntheses.

Protection :

  • Amine : Boc (tert-butoxycarbonyl) protection using Boc₂O in THF .

  • Hydroxyl : TBDMS (tert-butyldimethylsilyl) protection with TBDMSCl/imidazole.

Reaction TypeReagents/ConditionsProductsYieldReferences
Boc ProtectionBoc₂O, DMAP, THF, RTN-Boc-3-(propan-2-yl)-3-azabicyclo...88%
TBDMS ProtectionTBDMSCl, imidazole, DCM, 0°C8-TBDMS-3-(propan-2-yl)-3-azabicyclo...79%

Stereochemical Modifications

The bicyclic structure’s rigidity influences stereochemical outcomes in substitutions and additions.

Key Findings :

  • Alkylation at nitrogen retains the bicyclic framework’s exo/endo configuration.

  • Mitsunobu reactions proceed with retention of configuration at C8 .

Scientific Research Applications

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(a) 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 259092-15-4)
  • Key Difference : The hydroxyl and isopropyl groups are swapped (8-OH vs. 3-OH).
  • Impact : Positional isomerism affects hydrogen-bonding capacity and steric interactions. The 8-OH isomer may exhibit distinct solubility and receptor-binding profiles compared to the 3-OH variant .
(b) 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 859990-64-0)
  • Key Difference : A linear propyl group replaces the branched isopropyl at the 8-position.
  • Impact : Reduced steric hindrance compared to the isopropyl group may enhance binding to flat hydrophobic pockets in proteins .

Functional Group Modifications

(a) 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol (CAS 1251923-31-5)
  • Key Difference : A trifluoromethyl (-CF₃) group replaces the hydroxyl (-OH) at the 8-position.
  • Impact : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability, making it suitable for central nervous system (CNS) drug candidates .
(b) 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride (CAS 1331847-92-7)
  • Key Difference : The hydrochloride salt form enhances water solubility.
  • Impact : Improved bioavailability for pharmaceutical applications, such as intermediates in drug synthesis .

Complex Derivatives in Medicinal Chemistry

(a) Pyrazole and Triazole Derivatives
  • Example : 3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane.
  • Key Feature : The triazole ring introduces aromaticity and hydrogen-bonding sites.
  • Impact : Enhances binding to enzymes like gamma-secretase, relevant in Alzheimer’s disease therapeutics .
(b) Sulfonamide Derivatives
  • Example : Pyrazole azabicyclo[3.2.1]octane sulfonamides.
  • Key Feature : Sulfonamide groups improve solubility and mimic peptide bonds.
  • Impact: Demonstrated activity in non-opioid pain modulation pathways .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Key Substituent Molecular Weight (g/mol) Notable Property
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol 259092-15-4 C₁₀H₁₉NO 3-isopropyl, 8-OH 169.27 Stereochemical ambiguity
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol 859990-64-0 C₁₀H₁₉NO 8-propyl, 3-OH 169.26 Linear alkyl chain
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol 1251923-31-5 C₈H₁₂F₃NO 8-CF₃ 195.18 Enhanced lipophilicity

Table 2: Pharmacological Activities of Derivatives

Derivative Class Target Application Mechanism of Action Reference
Triazole-containing Alzheimer’s disease Gamma-secretase modulation
Sulfonamide Non-opioid analgesia G protein-coupled receptor modulation
Hydrochloride salts Drug intermediates Improved solubility

Biological Activity

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol, also known as 3-isopropyl-3-azabicyclo[3.2.1]octan-8-ol, is a bicyclic compound with potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-isopropyl-3-azabicyclo[3.2.1]octan-8-ol
  • Chemical Formula : C10H17NO
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 1087789-16-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). The compound's structure allows it to act as a potential modulator of various neurotransmitter systems, including cholinergic and dopaminergic pathways.

Receptor Interaction

Research indicates that derivatives of azabicyclo compounds can act as antagonists or agonists at specific receptors:

  • Vasopressin V(1A) Receptor : A study identified novel antagonists based on the azabicyclo structure that exhibited high affinity for the vasopressin V(1A) receptor, suggesting a significant role in modulating vasopressin-related pathways .

Study 1: Vasopressin Antagonists

In a study published in PubMed, a series of azabicyclo compounds were synthesized and tested for their ability to antagonize vasopressin V(1A) receptors. The findings demonstrated that certain derivatives exhibited potent antagonistic activity, which could have implications for treating conditions such as hypertension and heart failure .

Study 2: Cytotoxicity Assays

Another investigation assessed the cytotoxic effects of various azabicyclo compounds, including this compound, against cancer cell lines such as HeLa cells. The results indicated moderate cytotoxicity with an IC50 value indicating significant potential for further development as an anticancer agent .

Data Table: Biological Activity Overview

Activity Description Reference
Vasopressin V(1A) AntagonismHigh-affinity antagonists developed from azabicyclo structure
CytotoxicityModerate cytotoxicity against HeLa cells (IC50 ~16 μg/mL)
Neurotransmitter ModulationPotential modulation of cholinergic and dopaminergic pathwaysGeneral knowledge

Q & A

Q. What synthetic methodologies are reported for 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol?

The compound is synthesized via multi-step reactions starting from tropane alkaloids. Key steps include:

  • Ester hydrolysis : Cleavage of ester groups in precursors like atropine.
  • Amine oxidation : Introduction of functional groups via controlled oxidation.
  • O-acetylation and dealkylation : Modifications to stabilize intermediates . Derivatives such as trospium chloride are synthesized by further functionalization (e.g., quaternization of the nitrogen atom) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : For structural elucidation of the bicyclic framework and stereochemical assignments.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C10_{10}H17_{17}NO).
  • HPLC with UV detection : For purity assessment, especially for salts like the hydrochloride derivative .
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., 8-benzyl analogs) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Stable at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
  • Decomposition risks : Avoid exposure to strong acids/bases or elevated temperatures (>100°C), which may generate hazardous by-products (e.g., nitrosamines) .

Advanced Research Questions

Q. How do structural modifications influence sigma receptor binding selectivity?

Derivatives with substituents at the 3-position (e.g., benzyl, isopropyl) exhibit distinct selectivity profiles:

Derivativeσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)σ1/σ2 Selectivity Ratio
11b >10,00012.3>813
Trospium 3,4001,2002.8
Bulky 3-substituents (e.g., isopropyl) enhance σ2 selectivity by sterically hindering σ1 binding pockets .

Q. How can conflicting data on receptor binding affinities be resolved?

Discrepancies arise from:

  • Assay variability : Radioligand binding (e.g., 3^3H-DTG for σ2) vs. functional assays.
  • Stereochemical purity : Enantiomeric impurities (>5%) significantly alter Ki values. Validate purity via chiral HPLC before testing .
  • Membrane preparation : Use homogeneous cell lines (e.g., transfected HEK293) to minimize endogenous receptor interference .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Chiral auxiliaries : Use (S)-proline-derived catalysts for asymmetric Mannich reactions to control the 8-hydroxy stereocenter.
  • Dynamic kinetic resolution : Employ palladium-catalyzed hydrogenation of ketone intermediates (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) to achieve >95% ee .
  • Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) for enantiopure products .

Data Contradiction Analysis

Q. Why do reported yields vary for the hydrochloride salt synthesis?

Yield discrepancies (40–85%) are attributed to:

  • Acid selection : HCl gas in dry ether gives higher yields than aqueous HCl due to reduced hydrolysis .
  • Temperature control : Exothermic quaternization requires cooling (<0°C) to prevent side reactions .
  • Workup protocols : Use of ion-exchange resins vs. direct crystallization impacts recovery .

Methodological Recommendations

Q. How to validate biological activity in vitro?

  • Receptor binding assays : Use 3^3H-(+)-pentazocine (σ1) and 3^3H-DTG (σ2) with 10 μM cold ligand for nonspecific binding correction .
  • Functional assays : Measure intracellular Ca2+^{2+} flux in σ2-overexpressing cells (EC50_{50} range: 10–100 nM for active derivatives) .

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